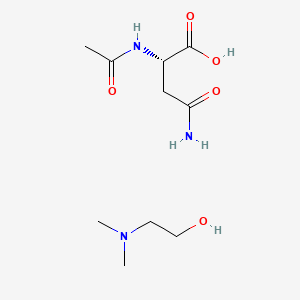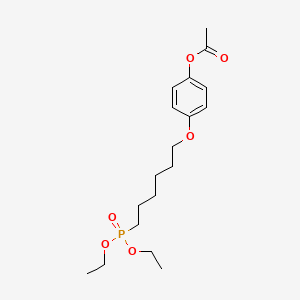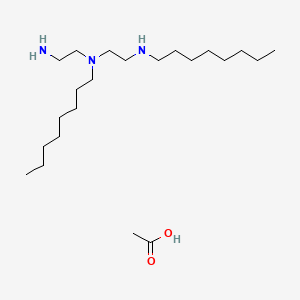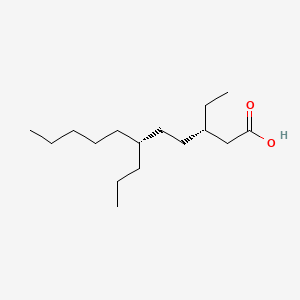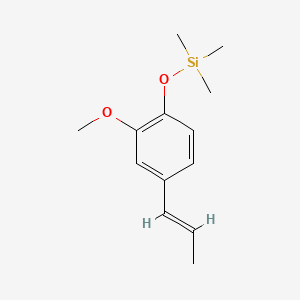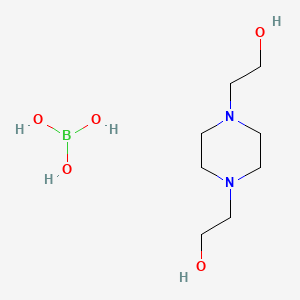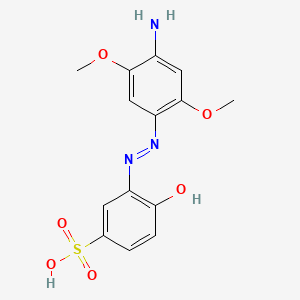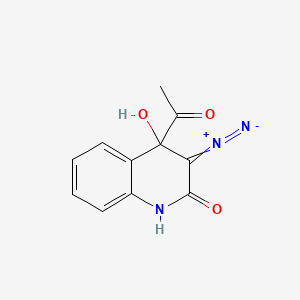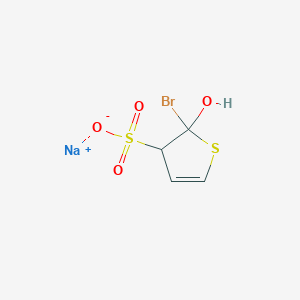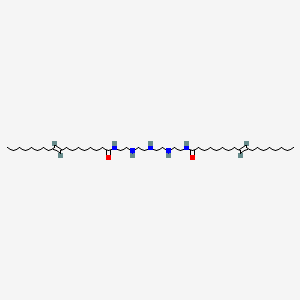
N,N'-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide): is a heterocyclic organic compound with the molecular formula C44H87N5O2 and a molecular weight of 718.193880 g/mol . This compound is known for its complex structure, which includes multiple amide and imine groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide) typically involves the reaction of octadec-9-enoic acid with ethylenediamine under controlled conditions. The reaction proceeds through the formation of intermediate amides, which are then further reacted with additional ethylenediamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N,N’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide) involves its interaction with molecular targets, such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]dihexadecanamide
- N,N’-Bis(2-Hydroxyethyl)Diethylenetriamine
Uniqueness
N,N’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide) is unique due to its specific structure, which includes long hydrocarbon chains and multiple functional groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
93918-53-7 |
|---|---|
Molecular Formula |
C44H87N5O2 |
Molecular Weight |
718.2 g/mol |
IUPAC Name |
(E)-N-[2-[2-[2-[2-[[(E)-octadec-9-enoyl]amino]ethylamino]ethylamino]ethylamino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C44H87N5O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)48-41-39-46-37-35-45-36-38-47-40-42-49-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,45-47H,3-16,21-42H2,1-2H3,(H,48,50)(H,49,51)/b19-17+,20-18+ |
InChI Key |
KYVMYYMBMFHFLN-XPWSMXQVSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



